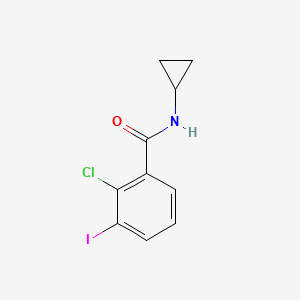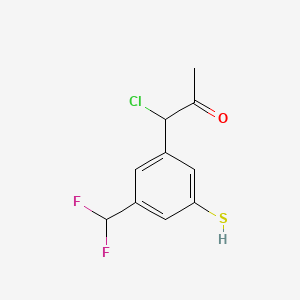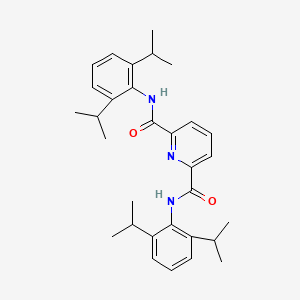
1-(4-Bromophenyl)-3-chloro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-chloro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 4-bromophenylhydrazine and 3-chloro-1-propyn-1-one in the presence of a base can yield the desired pyrazole compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial production methods may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-3-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace the bromine atom with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation may involve the formation of pyrazole N-oxides, while reduction can lead to the removal of halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-chloro-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes . The exact pathways involved can vary and are often elucidated through molecular docking studies and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a chlorine atom. The presence of the methyl group can alter the compound’s reactivity and biological activity.
1-(4-Bromophenyl)-3-iodo-1H-pyrazole: The iodine atom in this compound can participate in different types of reactions compared to chlorine, such as iodination and coupling reactions.
1-(4-Bromophenyl)-3-nitro-1H-pyrazole: The nitro group introduces additional reactivity, allowing for further functionalization through reduction or substitution reactions.
Eigenschaften
Molekularformel |
C9H6BrClN2 |
|---|---|
Molekulargewicht |
257.51 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-chloropyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
InChI-Schlüssel |
RPYQLBDUXWQKFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)





